8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one

AAK1 inhibitor kinase selectivity neuropathic pain

8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one (Molecular Formula: C₁₄H₁₁ClN₂O; Molecular Weight: 258.70) is a fully synthetic, tetracyclic heterocycle belonging to the benzo[c][2,7]naphthyridin-5(6H)-one class. The compound features a planar, electron‑deficient tricyclic core with a fused benzene ring, an 8‑chloro substituent, and N6‑methyl and C4‑methyl groups.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
CAS No. 1551407-49-8
Cat. No. B6360909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one
CAS1551407-49-8
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C(=O)N(C3=C2C=CC(=C3)Cl)C
InChIInChI=1S/C14H11ClN2O/c1-8-13-11(5-6-16-8)10-4-3-9(15)7-12(10)17(2)14(13)18/h3-7H,1-2H3
InChIKeyNGOXVXZBVRJYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one (CAS 1551407-49-8): Structural Baseline and Kinase Inhibitor Scaffold Context


8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one (Molecular Formula: C₁₄H₁₁ClN₂O; Molecular Weight: 258.70) is a fully synthetic, tetracyclic heterocycle belonging to the benzo[c][2,7]naphthyridin-5(6H)-one class . The compound features a planar, electron‑deficient tricyclic core with a fused benzene ring, an 8‑chloro substituent, and N6‑methyl and C4‑methyl groups. This scaffold has been patented as a core structure for adaptor‑associated kinase 1 (AAK1) inhibitors, where the combination of the N6‑methyl group and the 8‑chloro substituent is claimed to impart favorable kinase selectivity and physicochemical properties [1].

Why Generic Substitution Fails for 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one: Critical Substituent-Gated Activity


The benzo[c][2,7]naphthyridin-5-one scaffold is not a monolithic pharmacophore; small changes in substitution pattern dramatically alter kinase inhibition profiles. The presence of the 8‑chloro and N6‑methyl groups in the target compound is not incidental—patent literature explicitly claims this substitution pattern as essential for AAK1 inhibitory activity [1]. In related 2,7‑naphthyridinone series, the 8‑chloro substituent is critical for MET/AXL kinase selectivity (e.g., compound 17c IC₅₀ = 13.8 nM for MET), while the N6‑methyl group is absent in these comparators, highlighting that the combination of both substituents creates a distinct pharmacophore that cannot be reproduced by unsubstituted or partially substituted analogs [2].

Quantitative Differentiation Evidence for 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one


AAK1 Inhibitor Patent Inclusion: Structural Gatekeeping for Kinase Selectivity

The target compound is explicitly disclosed in US Patent US20140038999A1 as a claimed AAK1 inhibitor scaffold. The patent specifically describes the N6‑methyl‑8‑chloro substitution pattern as part of the core structure required for AAK1 inhibition, distinguishing it from the broader benzo[c][2,7]naphthyridin-5-one class where unsubstituted analogs (e.g., the parent scaffold CAS 61675‑80‑7) are not claimed as AAK1 inhibitors [1]. The presence of the 8‑chloro and N6‑methyl groups is thus linked to a specific kinase targeting profile absent in the unsubstituted parent.

AAK1 inhibitor kinase selectivity neuropathic pain

8-Chloro Substituent Essentiality: Lessons from MET/AXL Selective Inhibitors

In a closely related 2,7‑naphthyridin‑1(2H)‑one series, compounds bearing an 8‑chloro substituent (e.g., 17c, 17e, 17i) demonstrated potent and selective MET or AXL kinase inhibition, with 17c achieving an IC₅₀ of 13.8 nM for MET and 17e an IC₅₀ of 17.2 nM for AXL, while the multi‑kinase inhibitor cabozantinib showed no selectivity in the same assay [1]. Although the target compound has a benzo[c] rather than a simple 2,7‑naphthyridin‑1(2H)‑one core, the conserved 8‑chloro substituent strongly suggests that this substituent is a key determinant of kinase selectivity and potency across naphthyridinone scaffolds.

8-chloro substituent MET kinase AXL kinase selectivity

N6-Methyl Group: Differentiation from N6-Unsubstituted PDK‑1 Inhibitors

The PDK‑1 inhibitor series based on the benzo[c][2,7]naphthyridine scaffold (e.g., compound 9, BDBM32422) typically features an unsubstituted N6 position and achieves IC₅₀ values of 70 nM in LANCE‑format assays [1]. However, these unsubstituted analogs have not been claimed as AAK1 inhibitors. The N6‑methyl group present in the target compound is a distinguishing feature that appears in AAK1‑targeted scaffolds (e.g., BMT‑090605, IC₅₀ = 0.6 nM for AAK1) . The N6‑methylation is expected to modulate hydrogen‑bonding capacity, metabolic stability, and kinase selectivity relative to N6‑unsubstituted PDK‑1 inhibitors.

N6-methyl PDK-1 inhibitor kinase selectivity metabolic stability

Physicochemical Property Differentiation: Lipophilicity and Permeability Predictions

The calculated physicochemical properties of the target compound (cLogP ≈ 2.5–3.0, predicted from ChemDraw; Molecular Weight 258.70) position it in a more favorable drug‑like space compared to larger, more lipophilic benzo[c][2,7]naphthyridine derivatives such as compound ‘37’ (BDBM32445, MW >400, multiple methoxy groups) or the extended 8‑amino‑substituted 2‑phenyl‑2,7‑naphthyridinone c‑Kit/VEGFR‑2 inhibitors (MW >450) [1][2]. The modest molecular weight and balanced lipophilicity of the target compound may translate to superior membrane permeability and solubility, which are critical for cellular assay performance.

LogP permeability drug-likeness physicochemical properties

Commercial Availability with Documented Purity: Enabling Reproducible Research

The target compound is commercially available from multiple reputable vendors with documented purity ≥97% (e.g., Sigma‑Aldrich, Aladdin, Leyan) . This contrasts with many in‑class analogs (such as custom‑synthesized PDK‑1 inhibitors or MET/AXL tool compounds) that require in‑house synthesis or are available only from single specialty suppliers at lower purity. The multi‑vendor availability with consistent purity specifications reduces batch‑to‑batch variability and simplifies procurement logistics for large‑scale screening.

purity commercial availability quality control reproducibility

Optimal Application Scenarios for 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one in Kinase Drug Discovery


AAK1‑Focused Kinase Inhibitor Screening and SAR Expansion

Given its explicit inclusion in US Patent US20140038999A1 as an AAK1 inhibitor scaffold, the target compound is optimally deployed as a starting point for AAK1‑focused medicinal chemistry programs. Researchers can use this compound to establish baseline AAK1 inhibitory activity and explore structure–activity relationships around the 8‑chloro and N6‑methyl positions [1].

Kinase Selectivity Panel Profiling: Discriminating AAK1 from PDK‑1

The N6‑methyl group differentiates this scaffold from N6‑unsubstituted PDK‑1 inhibitors (e.g., compound 9, IC₅₀ = 70 nM). The target compound can be used in parallel with PDK‑1 inhibitors in kinase selectivity panels to assess the selectivity window between AAK1 and PDK‑1, a critical distinction in neuropathic pain versus oncology target validation [1][2].

Cellular Proof‑of‑Concept Studies Leveraging Favorable Physicochemical Properties

With a molecular weight of 258.70 and predicted balanced lipophilicity, the target compound is well‑suited for cell‑based assays where permeability and solubility are limiting factors. It can serve as a tool compound for evaluating AAK1‑dependent cellular phenotypes (e.g., endocytosis modulation, neuropathic pain models) without the confounding factor of poor cellular penetration that plagues higher‑MW analogs [1].

Scalable Procurement for High‑Throughput Screening (HTS) Campaigns

Multi‑vendor commercial availability at ≥97% purity enables immediate procurement of gram quantities for HTS library construction or follow‑up dose–response studies. This eliminates the synthesis bottleneck associated with custom in‑class analogs and ensures batch‑to‑batch reproducibility across screening campaigns [1].

Quote Request

Request a Quote for 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.